molecular formula C8H3ClF3NO3S2 B1454716 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride CAS No. 1268334-85-5

4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride

Cat. No.: B1454716
CAS No.: 1268334-85-5
M. Wt: 317.7 g/mol
InChI Key: KMHGDBUEVDUQHQ-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group, an isoxazole ring, and a thiophene sulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the isoxazole ring. One common method includes the reaction of a thiophene derivative with a trifluoromethylating agent, followed by cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isoxazole ring and sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride is unique due to the combination of the trifluoromethyl group, isoxazole ring, and thiophene sulfonyl chloride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHGDBUEVDUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
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4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
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4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
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4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride

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